

Application Note: Simultaneous Determination of Nicotine and N-Nitrosoanatabine by UHPLC-MS/MS

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Compound of Interest		
Compound Name:	N-Nitrosoanatabine	
Cat. No.:	B013793	Get Quote

Introduction

This application note describes a robust and sensitive method for the simultaneous quantification of nicotine and the tobacco-specific nitrosamine (TSNA) **N-Nitrosoanatabine** (NAT) using Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). Nicotine is the primary addictive alkaloid in tobacco products, while NAT is a carcinogenic TSNA formed from the nitrosation of anatabine during the curing and processing of tobacco.[1][2] Monitoring the levels of both compounds is crucial for product quality control, regulatory compliance, and risk assessment in the tobacco and nicotine delivery product industries. The high concentration of nicotine and the trace levels of NAT present a significant analytical challenge due to potential matrix effects and the need for a wide dynamic range.[3][4] This method utilizes a simple extraction procedure and the high selectivity and sensitivity of UHPLC-MS/MS to achieve accurate and reliable quantification in various matrices, such as tobacco, smokeless tobacco products, and nicotine pouches.

Experimental Protocol

- 1. Materials and Reagents
- Nicotine, N-Nitrosoanatabine (NAT), and their corresponding isotope-labeled internal standards (e.g., Nicotine-d4, NAT-d4)



- HPLC-grade methanol and acetonitrile
- Ammonium acetate, analytical grade
- · Formic acid, LC-MS grade
- Ultrapure water (18.2 MΩ·cm)
- 0.45 μm syringe filters
- 2. Standard Solution Preparation
- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of nicotine, NAT, and their internal standards in methanol.
- Intermediate Stock Solutions: Prepare working standard solutions by diluting the primary stock solutions with a mixture of water and methanol (1:1, v/v).[4]
- Calibration Standards: Prepare a series of calibration standards by spiking the appropriate
 amounts of the intermediate stock solutions into the extraction solution (100 mM ammonium
 acetate). The concentration range should bracket the expected concentrations of the
 analytes in the samples.
- 3. Sample Preparation
- Weigh 0.25 to 1.0 g of the homogenized tobacco or other sample material into a 50 mL centrifuge tube.[5][6]
- Add a known amount of the internal standard solution to each sample.
- Add 10-30 mL of 100 mM aqueous ammonium acetate solution.[5][6]
- Agitate the sample on a mechanical shaker for 40-60 minutes. [5][6]
- Centrifuge the sample to pellet the solid material.
- Filter the supernatant through a 0.45 μm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.[6]



4. UHPLC-MS/MS Analysis

- UHPLC System: A standard UHPLC system equipped with a binary pump, autosampler, and column oven.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Data System: Software for instrument control, data acquisition, and processing.

Chromatographic Conditions:

Parameter	Value	
Column	C18 column (e.g., 2.1 mm x 100 mm, 1.7 μm)[7]	
Mobile Phase A	10 mM Ammonium Acetate in Water	
Mobile Phase B	Acetonitrile	
Gradient	See Table 2	
Flow Rate	0.3 - 0.45 mL/min[4][5]	
Column Temperature	55 °C[4]	
Injection Volume	5 μL	

Table 2: Gradient Elution Program



Time (min)	% Mobile Phase B
0.0	5
1.0	5
2.0	35
5.0	35
6.0	5
8.0	5

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Collision Gas	Argon

Table 3: MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Nicotine	163.2	132.1	15
N-Nitrosoanatabine (NAT)	190.0	160.0	12
Nicotine-d4 (IS)	167.2	136.1	15
NAT-d4 (IS)	194.0	164.0	12



Results and Discussion

The developed UHPLC-MS/MS method demonstrated excellent performance for the simultaneous determination of nicotine and NAT. The chromatographic conditions provided good separation of the analytes from matrix interferences. The use of isotope-labeled internal standards compensated for any matrix effects and ensured high accuracy and precision.

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.

Table 4: Method Validation Parameters

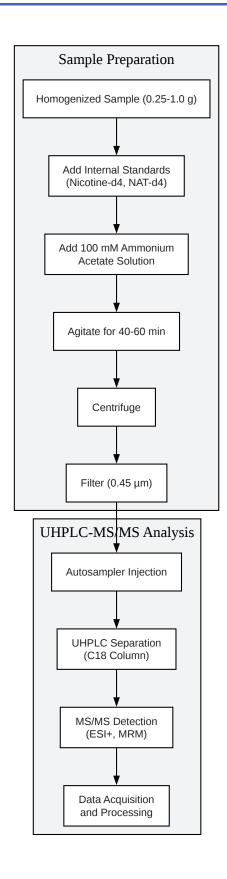
Parameter	Nicotine	N-Nitrosoanatabine (NAT)
Linearity (R²)	>0.995[8][4]	>0.995[8][4]
LOD	~1 ng/mL[4]	~0.05 μg/L[7]
LOQ	~3 ng/mL[4]	~0.15 µg/L[7]
Accuracy (% Recovery)	81.1% - 117%[8][4]	92.1% - 104%[7]
Precision (%RSD)	1.5% - 13.6%[8][4]	2.7% - 4.2%[7]

Conclusion

This application note presents a validated UHPLC-MS/MS method for the simultaneous quantification of nicotine and **N-Nitrosoanatabine** in various sample matrices. The method is sensitive, selective, and provides accurate and precise results over a wide range of concentrations. The simple sample preparation and rapid analysis time make it suitable for high-throughput screening and routine quality control in research and industrial settings.

Visualizations

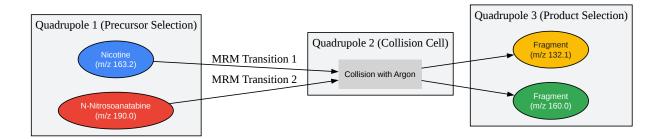




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Caption: Experimental workflow from sample preparation to UHPLC-MS/MS analysis.





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Caption: MRM signaling pathway for nicotine and **N-Nitrosoanatabine** detection.

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